molecular formula C18H18N2O3 B2521470 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol CAS No. 1062224-47-8

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No. B2521470
CAS RN: 1062224-47-8
M. Wt: 310.353
InChI Key: RRNGOHJGOKLDDI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the phenol group might be involved in reactions such as acid-base equilibria or electrophilic aromatic substitution. The methoxy groups could potentially undergo reactions such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

The molecular structure and properties of related compounds, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been investigated using quantum chemical calculations and molecular docking. These studies provide insights into the molecular parameters, intramolecular charge transfers, and potential biological effects, which can be crucial for understanding the characteristics and applications of similar compounds like 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol in scientific research (A. Viji et al., 2020).

Hydrogen-Bonded Chains in Similar Molecules

Research on molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, which is structurally similar to 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol, highlights the formation of hydrogen-bonded chains. These studies contribute to a deeper understanding of molecular interactions and structures, which are vital for the development of new materials and drugs (J. Trilleras et al., 2005).

Tautomerism in NH-Pyrazoles

The tautomerism of NH-pyrazoles, a category that includes compounds structurally related to 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol, has been investigated. Understanding the tautomerism in these compounds is crucial for their application in drug design and development, as it influences their chemical properties and interaction with biological targets (P. Cornago et al., 2009).

Antibacterial Activity of Related Compounds

Studies on compounds similar to 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol, such as various oxadiazoles derivatives, have shown significant antibacterial activity. This suggests potential applications in the development of new antibacterial agents (N. P. Rai et al., 2009).

Synthesis and Characterization of Analogous Compounds

The synthesis and characterization of related compounds, such as 2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, provide valuable information for the chemical synthesis of compounds like 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol. This knowledge is essential for the development of new compounds with potential applications in various fields of chemistry and medicine (V. P. Landage et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-17(14-6-4-5-7-16(14)23-3)18(20-19-11)13-9-8-12(22-2)10-15(13)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNGOHJGOKLDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326236
Record name 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

CAS RN

1062224-47-8
Record name 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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